(4-(Trifluoromethyl)pyridin-2-yl)methanol

Catalog No.
S734151
CAS No.
131747-46-1
M.F
C7H6F3NO
M. Wt
177.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Trifluoromethyl)pyridin-2-yl)methanol

CAS Number

131747-46-1

Product Name

(4-(Trifluoromethyl)pyridin-2-yl)methanol

IUPAC Name

[4-(trifluoromethyl)pyridin-2-yl]methanol

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-3,12H,4H2

InChI Key

YVAZEWPUHFIBPP-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(F)(F)F)CO

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CO

(4-(Trifluoromethyl)pyridin-2-yl)methanol is an organic compound characterized by a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group. Its molecular formula is C7H6F3N, and it features a trifluoromethyl group at the 4-position of the pyridine ring, which enhances its chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly influences the compound's properties, including its lipophilicity and potential interactions with biological targets.

Typical of alcohols and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in reactions with electrophiles.
  • Oxidation: The alcohol can be oxidized to form the corresponding carbonyl compound (aldehyde or ketone).
  • Esterification: Reacting with carboxylic acids can yield esters, which are important for various applications in organic synthesis.
  • Acylation: The hydroxymethyl group can undergo acylation to form more complex derivatives.

These reactions are facilitated by the compound's functional groups, allowing for diverse synthetic pathways.

(4-(Trifluoromethyl)pyridin-2-yl)methanol exhibits notable biological activities, primarily due to its structural features that allow interaction with various biological targets. Research indicates that compounds containing pyridine rings often show:

  • Antimicrobial Activity: Similar compounds have been shown to inhibit bacterial growth.
  • Anticancer Properties: Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits.

The specific biological activities of (4-(Trifluoromethyl)pyridin-2-yl)methanol require further investigation through in vitro and in vivo studies to establish its efficacy and safety profiles.

Several synthesis methods are available for (4-(Trifluoromethyl)pyridin-2-yl)methanol:

  • From Pyridine Derivatives:
    • Starting with 4-trifluoromethylpyridine, the hydroxymethyl group can be introduced via nucleophilic substitution using formaldehyde in the presence of a base.
  • Reduction Reactions:
    • Reduction of corresponding carbonyl derivatives (such as 4-trifluoromethylpyridine-2-carbaldehyde) using reducing agents like lithium aluminum hydride can yield the desired alcohol.
  • Direct Fluorination:
    • Fluorination of pyridine derivatives followed by hydrolysis can also lead to the formation of (4-(Trifluoromethyl)pyridin-2-yl)methanol.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve high yields and purity.

(4-(Trifluoromethyl)pyridin-2-yl)methanol has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Agricultural Chemicals: The compound could serve as a precursor for agrochemicals due to its potential biological activity against pests.
  • Material Science: Its properties may be exploited in developing new materials with specific thermal or electronic characteristics.

The ongoing exploration of its applications continues to reveal new possibilities for this compound.

Interaction studies involving (4-(Trifluoromethyl)pyridin-2-yl)methanol focus on its binding affinity and selectivity towards various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • High-throughput Screening: To evaluate its activity against a range of biological assays.
  • Structure-Activity Relationship Analysis: To understand how modifications to its structure affect biological activity.

Such studies are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with (4-(Trifluoromethyl)pyridin-2-yl)methanol, including:

  • 4-Fluoropyridin-2-ylmethanol
    • Similar structure but with a fluorine instead of a trifluoromethyl group, potentially differing in reactivity and biological activity.
  • 3-(Trifluoromethyl)pyridin-2-ol
    • Variation in the position of the trifluoromethyl group may influence its properties and applications.
  • Pyridin-2-carboxaldehyde
    • A simpler derivative that lacks the trifluoromethyl group but retains some aromatic characteristics.

Uniqueness

The presence of the trifluoromethyl group in (4-(Trifluoromethyl)pyridin-2-yl)methanol distinguishes it from these similar compounds by enhancing lipophilicity, altering electronic properties, and potentially increasing biological activity. This unique feature makes it an attractive candidate for further research and development in medicinal chemistry.

XLogP3

0.9

Wikipedia

[4-(Trifluoromethyl)pyridin-2-yl]methanol

Dates

Last modified: 08-15-2023

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